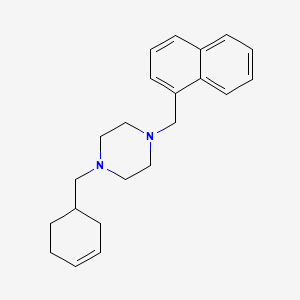
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclohex-3-en-1-ylmethyl group and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:
Formation of the Cyclohex-3-en-1-ylmethyl Intermediate: This can be achieved through the hydrogenation of cyclohex-3-en-1-ylmethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Preparation of the Naphthalen-1-ylmethyl Intermediate: This involves the alkylation of naphthalene with a suitable alkyl halide, such as naphthalen-1-ylmethyl chloride, in the presence of a base like potassium carbonate (K₂CO₃).
Coupling Reaction: The final step involves the nucleophilic substitution reaction between the piperazine ring and the prepared intermediates. This is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce any double bonds present in the cyclohexene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl halides in DMF at elevated temperatures.
Major Products:
Oxidation: Formation of cyclohexanone or naphthalen-1-ylmethanol derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its application:
Pharmacological Action: It may interact with neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-(naphthalen-1-ylmethyl)piperazine: Lacks the double bond in the cyclohexene ring.
1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylmethyl)piperazine: Substitutes the naphthalene group with a phenyl group.
Uniqueness: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both a cyclohex-3-en-1-ylmethyl group and a naphthalen-1-ylmethyl group, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H28N2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H28N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-2,4-6,9-12,19H,3,7-8,13-18H2 |
InChI Key |
ROAYTCQGBNKYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


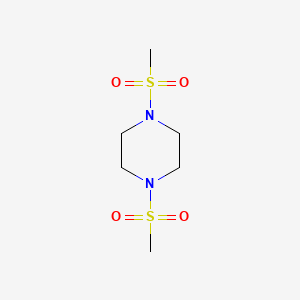
![1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885288.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885307.png)
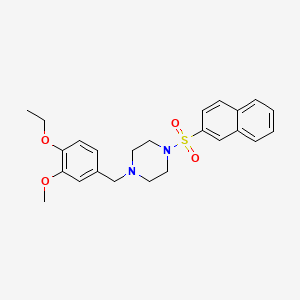
![1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885317.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
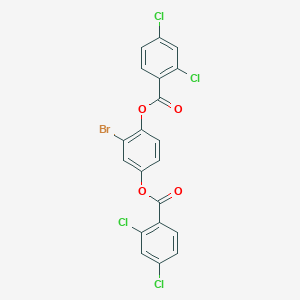
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)


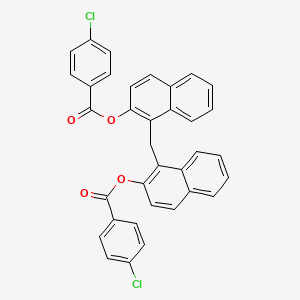
![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)
